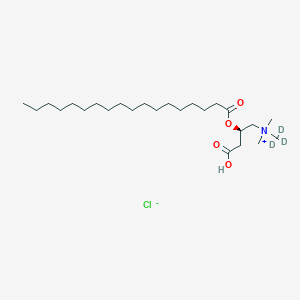

Stearoyl-L-Carnitin-d3 (Chlorid)

Übersicht

Beschreibung

Stearoyl-L-Carnitin-d3 (Chlorid) ist ein deuteriummarkiertes Derivat von Stearoyl-L-Carnitin-Chlorid. Stearoyl-L-Carnitin-Chlorid ist ein endogenes langkettiges Acylcarnitin, das eine Rolle beim Transport und Metabolismus von Fettsäuren in Mitochondrien spielt. Diese Verbindung wird häufig als interner Standard zur Quantifizierung von Stearoyl-L-Carnitin in verschiedenen analytischen Anwendungen verwendet .

Wissenschaftliche Forschungsanwendungen

Stearoyl-L-Carnitin-d3 (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht wird seine Rolle im Fettsäurestoffwechsel und der Mitochondrienfunktion.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Referenzstandard in Qualitätskontrollprozessen eingesetzt.

Wirkmechanismus

Stearoyl-L-Carnitin-d3 (Chlorid) entfaltet seine Wirkung, indem es am Transport von langkettigen Fettsäuren in die Mitochondrienmatrix teilnimmt, wo sie einer Beta-Oxidation unterliegen. Dieser Prozess wird durch Carnitin-Palmitoyltransferase, Acyl-CoA-Synthetase und Carnitin/Acylcarnitin-Translokase erleichtert . Die Verbindung hemmt auch die Natrium-abhängige Carnitin-Aufnahme in menschlichen proximalen Tubuluszellen und die Lecithin:Cholesterin-Acyltransferase-Aktivität im Rattenplasma .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Stearoyl-L-Carnitin-d3 (Chlorid) beinhaltet die Einarbeitung von Deuterium in das Stearoyl-L-Carnitin-Molekül. Dies wird typischerweise durch die Verwendung deuterierter Reagenzien im Veresterungsprozess erreicht. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder Ethanol, wobei die Reaktion bei kontrollierten Temperaturen durchgeführt wird, um die Stabilität der Deuterium-Markierung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Stearoyl-L-Carnitin-d3 (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung hochreiner deuterierter Reagenzien und Lösungsmittel, mit strengen Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise bei niedrigen Temperaturen (-20 °C) gelagert, um ihre Stabilität über längere Zeiträume zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stearoyl-L-Carnitin-d3 (Chlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Das Chlorid-Ion in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Natriumazid und Kaliumcyanid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu oxidierten Acylcarnitin-Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Acylcarnitin-Derivate führen .

Wirkmechanismus

Stearoyl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation. This process is facilitated by carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase . The compound also inhibits sodium-dependent carnitine uptake in human proximal convoluted tubular cells and lecithin:cholesterol acyltransferase activity in rat plasma .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Stearoyl-L-Carnitin-Chlorid: Die nicht-deuterierte Form der Verbindung.

L-Carnitin-Octdecanoatester-d3: Ein weiteres deuteriertes Acylcarnitin-Derivat.

L-Carnitin-Stearoylester-d3: Eine ähnliche Verbindung mit einer etwas anderen Esterstruktur.

Einzigartigkeit

Stearoyl-L-Carnitin-d3 (Chlorid) ist aufgrund seiner Deuterium-Markierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll als internen Standard in der Massenspektrometrie und anderen analytischen Techniken .

Biologische Aktivität

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium, monochloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is related to carnitine derivatives and has implications in lipid metabolism and cellular transport mechanisms.

The molecular formula of this compound is C₁₁H₂₁ClN₂O₄, with a molecular weight of approximately 292.75 g/mol. It features a stearoyloxy group that enhances its lipophilicity, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁ClN₂O₄ |

| Molecular Weight | 292.75 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium acts primarily as a modulator of lipid metabolism. It influences mitochondrial function by facilitating the transport of fatty acids into mitochondria, thereby enhancing fatty acid oxidation. This mechanism is particularly relevant in metabolic disorders such as obesity and type 2 diabetes.

Pharmacological Effects

- Fatty Acid Transport : The compound enhances the transport of long-chain fatty acids across mitochondrial membranes.

- Energy Metabolism : By promoting fatty acid oxidation, it contributes to increased ATP production, which is vital for cellular energy homeostasis.

- Potential Therapeutic Uses : Research indicates potential applications in treating metabolic syndromes and improving exercise performance by enhancing lipid utilization.

Study 1: Effects on Lipid Metabolism

A study conducted on murine models indicated that administration of (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium resulted in a significant reduction in body fat percentage and improved insulin sensitivity. The study highlighted the compound's role in enhancing mitochondrial biogenesis and oxidative capacity in skeletal muscle tissue.

Study 2: Cardiovascular Health

In another study focusing on cardiovascular health, this compound was shown to reduce triglyceride levels in hyperlipidemic rats. The mechanism was attributed to its ability to enhance the uptake and oxidation of fatty acids, thereby reducing lipid accumulation in the liver.

Table 2: Summary of Case Studies

| Study | Model | Key Findings |

|---|---|---|

| Study 1 | Murine | Reduced body fat; improved insulin sensitivity |

| Study 2 | Hyperlipidemic rats | Lowered triglycerides; enhanced fatty acid oxidation |

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies suggest that at therapeutic doses, it exhibits low toxicity; however, further investigations are necessary to establish comprehensive safety profiles.

Eigenschaften

IUPAC Name |

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-UORIVOMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.